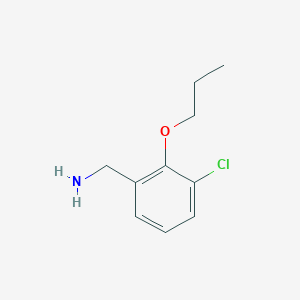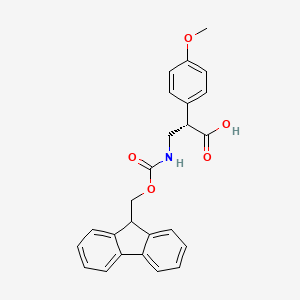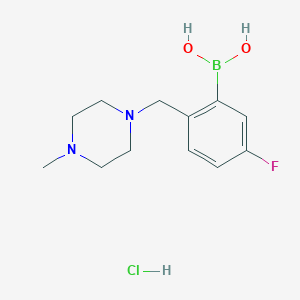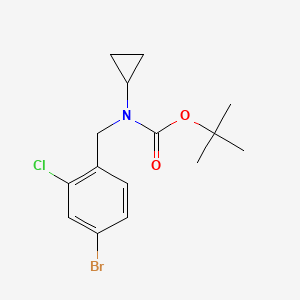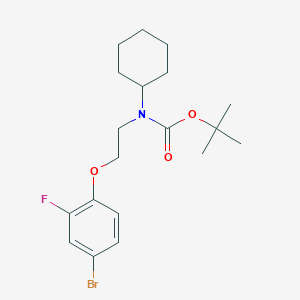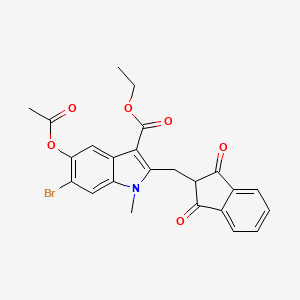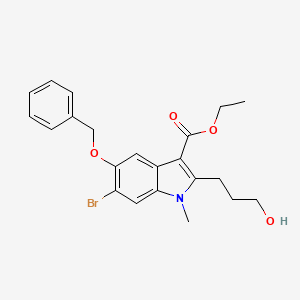![molecular formula C16H30N2O4 B1408279 1-Butoxycarbonyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}piperidin-4-ol CAS No. 1440535-70-5](/img/structure/B1408279.png)
1-Butoxycarbonyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}piperidin-4-ol
Overview
Description
1-Butoxycarbonyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}piperidin-4-ol, commonly referred to as BMPP, is a synthetic organic compound with a wide range of applications in scientific research. BMPP is a versatile compound that is used for a variety of purposes, including synthesis, drug discovery, and laboratory experiments. BMPP has been studied extensively for its biochemical and physiological effects, as well as for its potential applications in the medical field.
Scientific Research Applications
Oxindole Synthesis
- This compound plays a role in the synthesis of oxindoles, which are significant in medicinal chemistry. The process involves palladium-catalyzed C-H functionalization, employing methodologies developed by Buchwald and Hartwig. This synthesis is crucial for developing serine palmitoyl transferase enzyme inhibitors, which have medicinal implications (Magano et al., 2014).
Dendritic Melamine Synthesis
- The compound has been used as a central building block in the synthesis of novel dendritic G-2 melamines. These melamines, containing piperidin-4-yl groups, exhibit unique self-assembly properties, forming large spherical nano-aggregates. This has potential applications in the field of nanotechnology and materials science (Sacalis et al., 2019).
Synthesis of Medicinal Intermediates
- It serves as a crucial intermediate in synthesizing various pharmaceutical compounds. For instance, it's involved in the synthesis of ethyl 4-(1-(tert-butoxycarbonyl) piperidin-4-ylmethoxy)-3-methoxy-benzoate, an intermediate of the drug vandetanib (Wei et al., 2010).
Acetyl-CoA Carboxylase Inhibition
- Novel (4-piperidinyl)-piperazine derivatives, utilizing this compound, have been synthesized as non-selective inhibitors of ACC1/2. This is particularly significant in the development of drugs targeting metabolic disorders (Chonan et al., 2011).
Central Nervous System Agents
- The compound has been utilized in synthesizing spiro[isobenzofuran-1(3H),4'-piperidines], which show promise as central nervous system agents. Their synthesis and potential pharmacological activities have been explored, especially in relation to antidepressants (Bauer et al., 1976).
properties
IUPAC Name |
tert-butyl 4-hydroxy-4-[(oxolan-2-ylmethylamino)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O4/c1-15(2,3)22-14(19)18-8-6-16(20,7-9-18)12-17-11-13-5-4-10-21-13/h13,17,20H,4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIVLNMFESBERW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CNCC2CCCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butoxycarbonyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}piperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]amine hydrochloride](/img/structure/B1408199.png)
![tert-Butyl 7-bromo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxylate hydrochloride](/img/structure/B1408201.png)
